Lanthanum acetate hydrate serves as a source of lanthanum ions (La3+) in biochemical studies. These ions can interact with biological molecules, particularly those involved in calcium signaling. La3+ has a similar ionic radius to calcium (Ca2+) and can compete for binding sites on proteins and enzymes. This allows researchers to investigate the role of calcium in various cellular processes [1].
For example, studies suggest lanthanum acetate hydrate can inhibit vascular calcification, a pathological process contributing to cardiovascular diseases. The proposed mechanism involves La3+ competing with Ca2+ for binding sites in cells and tissues, thereby hindering calcium deposition [1].
[1] Reference Information - Lanthanum Acetate Hydrate ChemBK:
Lanthanum(III) acetate hydrate is a chemical compound with the molecular formula and a molecular weight of approximately 316.04 g/mol. It appears as a white powder or crystalline solid and is often used in various chemical applications due to its properties as a rare earth metal salt. The compound is also known by several synonyms, including lanthanum triacetate hydrate and acetic acid, lanthanum(3+) salt, hydrate .
Additionally, it can react with strong acids to form soluble lanthanum salts and with bases to precipitate lanthanum hydroxide .
Research into the biological activity of lanthanum(III) acetate hydrate is limited, but some studies suggest that lanthanum compounds may exhibit antibacterial properties. They have been investigated for their potential use in treating conditions like hyperphosphatemia, particularly in patients with chronic kidney disease. Lanthanum ions can bind to phosphate ions, reducing their absorption in the gastrointestinal tract .
Lanthanum(III) acetate hydrate can be synthesized through several methods:
Studies on the interactions of lanthanum(III) acetate hydrate with other compounds have shown its effectiveness in complexation reactions. For instance, it can form complexes with various ligands, which may enhance its solubility and reactivity. Interaction studies have also explored its behavior in biological systems, indicating potential effects on cellular processes due to its ability to modulate ion concentrations .
Lanthanum(III) acetate hydrate shares similarities with several other rare earth metal acetates. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Unique Features |
---|---|---|
Lanthanum(III) chloride | LaCl₃ | More soluble in water; used for different applications such as catalysts. |
Cerium(III) acetate | Ce(CH₃CO₂)₃ | Exhibits different catalytic properties; used in polishing agents. |
Neodymium(III) acetate | Nd(CH₃CO₂)₃ | Known for magnetic properties; used in magnets and lasers. |
Samarium(III) acetate | Sm(CH₃CO₂)₃ | Used in phosphors; exhibits different luminescent properties. |
Lanthanum(III) acetate hydrate stands out due to its specific applications in catalysis and potential biomedical uses, which are less common among other rare earth acetates .
Lanthanum(III) acetate hydrate can be synthesized through several well-established chemical pathways, each offering distinct advantages in terms of yield, purity, and processing conditions. The most widely documented synthesis methods involve direct reactions between lanthanum-containing precursors and acetate sources [1] [22].
The most common synthesis pathway involves the direct reaction of lanthanum(III) oxide with acetic acid under controlled conditions [1] [22]. This method proceeds according to the following stoichiometric equation:
La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O
The reaction typically occurs at temperatures between 80-100°C for 2-4 hours, yielding products with 85-95% efficiency and high purity [1]. The process involves dissolving lanthanum oxide in an excess of acetic acid, followed by controlled evaporation at temperatures around 150°C to obtain the crystalline hydrate form [1].
An alternative high-efficiency synthesis pathway employs acetic anhydride as the acetate source [22]. This method offers superior purity control and proceeds via the reaction:
La₂O₃ + 3(CH₃CO)₂O → 2La(CH₃COO)₃
The acetic anhydride route operates at elevated temperatures of 150-200°C for 1-2 hours, achieving yields of 90-98% with very high product purity [22]. This method eliminates water formation during synthesis, providing better control over the final hydration state of the product [22].
Coprecipitation synthesis represents a versatile approach for producing lanthanum acetate hydrate from nitrate precursors [23] [26]. The process involves dissolving lanthanum nitrate hexahydrate in acetic acid solutions, followed by precipitation using ammonium hydroxide at controlled pH conditions [23]. Optimal coprecipitation occurs at temperatures of 25-50°C with reaction times of 2-6 hours [26]. While this method yields products with 70-85% efficiency, the purity is generally lower compared to direct synthesis routes [26].
Ligand exchange represents an advanced synthesis pathway where lanthanum nitrate undergoes controlled substitution with acetate ligands under reflux conditions [8]. This method involves refluxing lanthanum nitrate hexahydrate with glacial acetic acid at temperatures of 120-140°C for 6-12 hours [8]. The process achieves yields of 80-90% with high purity products [8]. Acetic anhydride is employed to remove nitrates and crystallization water completely, while acetylacetone partially coordinates with the metal centers to form intermediate complexes [8].
Solvothermal methods provide precise control over crystallization and morphology through autoclave processing [17]. Lanthanum nitrate and acetic acid are combined in sealed vessels at temperatures of 160-180°C for 8-24 hours [17]. This approach yields 75-90% efficiency while enabling the formation of hybrid cluster structures where metal oxide cores are coordinated by organic ligands [17].
Table 1: Chemical Synthesis Pathways for Lanthanum(III) Acetate Hydrate
Method | Starting Materials | Temperature (°C) | Reaction Time | Yield (%) | Product Purity |
---|---|---|---|---|---|
Direct oxide reaction | La₂O₃ + CH₃COOH | 80-100 | 2-4 hours | 85-95 | High |
Acetic anhydride route | La₂O₃ + (CH₃CO)₂O | 150-200 | 1-2 hours | 90-98 | Very High |
Coprecipitation | La(NO₃)₃ + CH₃COOH + NH₄OH | 25-50 | 2-6 hours | 70-85 | Medium |
Ligand exchange | La(NO₃)₃ + CH₃COOH (reflux) | 120-140 | 6-12 hours | 80-90 | High |
Solvothermal synthesis | La(NO₃)₃ + CH₃COOH (autoclave) | 160-180 | 8-24 hours | 75-90 | High |
Sol-gel processing of lanthanum(III) acetate hydrate enables the fabrication of advanced materials with controlled microstructure and enhanced properties [6] [37]. This approach involves the transformation of molecular precursors into extended networks through hydrolysis and condensation reactions [6].
The sol-gel process begins with the dissolution of lanthanum acetate hydrate in appropriate solvents, typically propionic acid or methanol-based systems [27] [29]. Lanthanum acetate demonstrates excellent solubility in propionic acid at 80°C, forming clear solutions that contain various ionic species including La³⁺, CH₃COO⁻, C₂H₅COO⁻, and H⁺ ions, along with coordination complexes [27]. The chemical equilibrium can be represented as:
La(CH₃COO)₃ + C₂H₅COOH ↔ La³⁺ + 3CH₃COO⁻ + C₂H₅COO⁻ + H⁺
Research has identified critical parameters for achieving high-quality sol-gel materials from lanthanum acetate precursors [29]. The precursor concentration should be maintained between 0.05-0.08 mol/kg to control film thickness and morphology [29]. The ratio of lanthanum acetate to propionic acid significantly influences crystallinity and phase formation, with optimal values ranging from 0.7-1.0 [29]. Heating rates of 1-5°C/min provide better lattice alignment and crystallization compared to rapid thermal processing [29].
pH control plays a crucial role in stabilizing acetate ligands and preventing premature hydrolysis . Optimal pH ranges of 5-7 maintain the integrity of the precursor system while enabling controlled gelation . Hydrolysis temperatures of 80-100°C facilitate complete dissolution and complex formation [27].
Lanthanum acetate serves as an excellent precursor for hybrid organic-inorganic materials through sol-gel routes [37] [38]. These materials combine the properties of inorganic lanthanum oxides with organic functionalities retained from acetate ligands [37]. The formation of lanthanum-silica hybrid systems involves the incorporation of lanthanum acetate into silica matrices derived from tetraethyl orthosilicate [37] [38].
The hybrid formation process involves several stages: initial mixing of precursors, controlled hydrolysis, gelation over 24-72 hours, and thermal treatment [38]. The presence of acetate ligands in the gel network provides compatibility between organic and inorganic components [38]. Thermal decomposition of acetate groups occurs at temperatures around 450-480°C, leading to the formation of lanthanum oxycarbonate intermediates [38].
Sol-gel processing enables the fabrication of lanthanum-containing thin films through various deposition techniques [6] [7]. Spin coating and dip coating methods have been successfully employed to deposit uniform films from lanthanum acetate solutions [6] [7]. The coating solution is typically prepared by dissolving lanthanum acetate and other metal acetates in appropriate solvents [6].
For lanthanum fluoride thin film synthesis, lanthanum acetate is combined with trifluoroacetic acid in 2-propanol to form spinnable solutions [6] [7]. The resulting films are converted to crystalline lanthanum fluoride through heat treatment at 300-500°C for 10 minutes [7]. Films processed at 300°C exhibit smooth surfaces with grain sizes of approximately 30 nanometers [7].
Table 2: Optimal Sol-Gel Processing Parameters for Lanthanum Acetate Hydrate
Parameter | Optimal Range | Critical Effects |
---|---|---|
Precursor Concentration (mol/kg) | 0.05-0.08 | Controls film thickness and morphology |
La(Ac)₃ to Propionic Acid Ratio | 0.7-1.0 | Influences crystallinity and phase formation |
Heating Rate (°C/min) | 1-5 | Affects lattice alignment and crystallization |
Annealing Temperature (°C) | 850-900 | Determines final phase and properties |
pH Range | 5-7 | Stabilizes acetate ligands, prevents hydrolysis |
Hydrolysis Temperature (°C) | 80-100 | Enables complete dissolution and complex formation |
Gelation Time (hours) | 24-72 | Allows network formation and stabilization |
Drying Temperature (°C) | 100-170 | Removes water without decomposition |
The thermal decomposition of lanthanum(III) acetate hydrate follows a well-characterized multi-stage process that enables precise control over final product formation and properties [14] [16]. Understanding these thermal transformations is essential for optimizing post-annealing treatments in materials processing applications [30].
Thermogravimetric analysis reveals that lanthanum acetate hydrate undergoes complete decomposition at 700°C, yielding lanthanum oxide as the final product [14] [16]. The decomposition process occurs through distinct stages, each characterized by specific temperature ranges and mass loss events [14] [16].
The initial dehydration occurs in two sequential steps at 130°C and 180°C, corresponding to the removal of crystallization water molecules [14] [16]. The compound exhibits a hydration state of approximately La(CH₃COO)₃·1.5H₂O based on thermogravimetric measurements [14]. The first dehydration step removes approximately 6.2% of the total mass, while the second step eliminates the remaining water content [14].
Recrystallization of the anhydrous acetate occurs at 210°C without additional mass loss [14] [16]. This structural reorganization prepares the material for subsequent decomposition reactions [14]. At 310°C, surface acetate groups undergo hydrolysis, releasing acetic acid into the gas phase [14] [16]. This process accounts for approximately 15% mass loss and represents the beginning of organic ligand removal [14].
The most significant decomposition event occurs at 334°C, where the anhydrous acetate releases acetone gas and forms lanthanum carbonate residue [14] [16]. This pyrolytic decarboxylation reaction can be represented as:
2La(CH₃COO)₃ → La₂(CO₃)₃ + 3CH₃COCH₃
The acetone formation involves approximately 25% mass loss and indicates the breakdown of acetate ligand structure [14]. Gas phase identification through mass spectrometry confirms acetone and carbon dioxide as the primary decomposition products [1].
The carbonate intermediate undergoes further decomposition through a series of oxide-carbonate phases [14] [16]. The sequence involves formation of La₂O₂CO₃ via the intermediate La₂O(CO₃)₂, ultimately yielding La₂O₃ at temperatures above 650°C [14] [30]. The final thermal effect corresponding to La₂O₂CO₃ decomposition to La₂O₃ occurs around 700°C with complete carbon dioxide evolution [1] [14].
Post-annealing treatments enable precise control over crystalline structure, morphology, and properties of lanthanum-containing materials [17] [29]. Annealing temperatures between 850-900°C have been identified as optimal for achieving high crystallinity while maintaining structural integrity [29].
The heating rate during annealing significantly affects the final material properties [29]. Slow heating rates of 1-5°C/min promote better crystallization and reduce defect formation compared to rapid thermal processing [29]. Extended annealing times allow for complete removal of residual organic species and development of desired phases [29].
For thin film applications, annealing at 200°C under ultraviolet light irradiation has been demonstrated to achieve high-performance insulating properties [17]. This low-temperature processing approach preserves substrate integrity while enabling complete transformation of precursor materials [17].
Scanning electron microscopy studies reveal that lanthanum acetate maintains its particle morphology during thermal decomposition despite significant structural changes [30]. Samples calcined at 500°C retain compact microparticle structures with surface cracks, while materials processed at 700°C exhibit deeper and more extensive crack formation [30].
The preservation of particle morphology during decomposition provides advantages for applications requiring specific surface areas and porosity characteristics [30]. Controlled thermal treatment enables the production of lanthanum oxide materials with predetermined microstructural features [30].
Table 3: Thermal Decomposition Stages of Lanthanum(III) Acetate Hydrate
Temperature (°C) | Process | Weight Loss (%) | Gas Products Released | Intermediate Products |
---|---|---|---|---|
130 | First dehydration step | ~6.2 | H₂O | La(CH₃COO)₃·0.84H₂O |
180 | Second dehydration step | ~6.2 | H₂O | La(CH₃COO)₃ (anhydrous) |
210 | Recrystallization | None | None | Recrystallized La(CH₃COO)₃ |
310 | Surface acetate hydrolysis | ~15 | CH₃COOH (acetic acid) | Surface hydrolyzed acetate |
334 | Anhydrous acetate decomposition | ~25 | CH₃COCH₃ (acetone), CO₂ | La₂(CO₃)₃ |
700 | Complete decomposition | ~45 | CO₂ | La₂O₃ |